Cas no 2770545-33-8 (2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid)

2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid structure
2770545-33-8 structure
商品名:2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid
CAS番号:2770545-33-8
MF:C8H10N2O3
メガワット:182.176601886749
CID:5798475
PubChem ID:165488425

2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2770545-33-8
    • 2-(3,6-dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid
    • EN300-37408863
    • 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid
    • インチ: 1S/C8H10N2O3/c1-5-3-7(11)6(2)9-10(5)4-8(12)13/h3H,4H2,1-2H3,(H,12,13)
    • InChIKey: YNROTRQBCXKHPJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C)=NN(CC(=O)O)C(C)=C1

計算された属性

  • せいみつぶんしりょう: 182.06914219g/mol
  • どういたいしつりょう: 182.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 70Ų

2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37408863-1.0g
2-(3,6-dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid
2770545-33-8
1g
$0.0 2023-06-06

2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid 関連文献

2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acidに関する追加情報

Introduction to 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid (CAS No. 2770545-33-8)

2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2770545-33-8, belongs to the dihydropyridazine class, a heterocyclic structure known for its versatile applications in medicinal chemistry. The presence of a carboxylic acid moiety at one end of the molecule and a pyridazine ring at the other end makes it a promising candidate for further functionalization and derivatization, which could lead to novel therapeutic agents.

The structural features of 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid include a central pyridazine ring substituted with two methyl groups at positions 3 and 6, and an oxo group at position 4. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an interesting scaffold for drug design. The carboxylic acid functionality provides a site for further chemical modifications, such as esterification or amidation, which can enhance its solubility and bioavailability.

In recent years, there has been growing interest in dihydropyridazine derivatives due to their potential biological activities. These compounds have been explored for their roles in various pharmacological pathways, including anti-inflammatory, analgesic, and anticancer effects. The oxo group in 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and efficacy.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have been investigating its utility in synthesizing derivatives that exhibit enhanced pharmacological properties. For instance, modifications at the methyl-substituted positions on the pyridazine ring could lead to altered binding interactions with enzymes or receptors involved in disease pathways. Additionally, the carboxylic acid group can be transformed into various pharmacophores that are known to improve drug-like characteristics.

The synthesis of 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization and functional group transformations. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the environmental impact and cost associated with its production.

Recent studies have highlighted the importance of 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid in developing novel therapeutic agents. For example, researchers have demonstrated its potential as an intermediate in the synthesis of compounds that target specific enzymes implicated in metabolic disorders. The structural flexibility of this molecule allows for the creation of derivatives with tailored properties that could address unmet medical needs. Furthermore, computational modeling has been employed to predict how different modifications might affect the compound's biological activity.

The pharmaceutical industry has taken notice of these findings and is actively exploring 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid as a building block for new drugs. Its unique structural features make it an attractive candidate for further development into clinical candidates. As research progresses, it is expected that more sophisticated derivatives will be synthesized and tested for their therapeutic potential.

From a broader perspective, the study of compounds like 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid contributes to our understanding of heterocyclic chemistry and its applications in medicine. These efforts not only advance our knowledge but also provide valuable tools for drug discovery programs worldwide. The continued exploration of such molecules will undoubtedly lead to significant breakthroughs in healthcare.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd